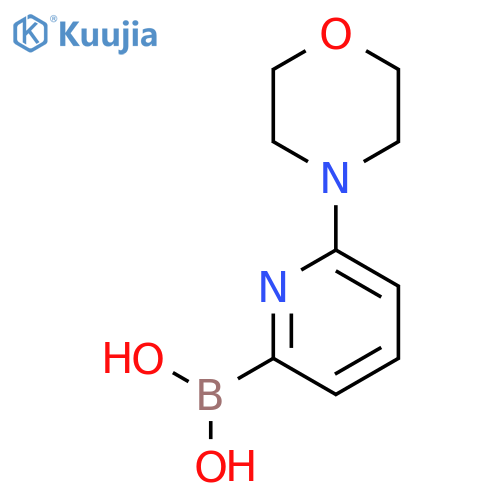

Cas no 1310385-04-6 ((6-Morpholinopyridin-2-yl)boronic acid)

1310385-04-6 structure

商品名:(6-Morpholinopyridin-2-yl)boronic acid

(6-Morpholinopyridin-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (6-Morpholinopyridin-2-yl)boronic acid

- (6-morpholin-4-ylpyridin-2-yl)boronic acid

- 6-Morpholinopyridine-2-boronic acid

- (6-Morpholinopyridin-2-yl)boronicacid

- SCHEMBL15845742

- AB50850

- 1310385-04-6

- DB-118974

- DTXSID50671289

- AKOS015942503

- [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid

- 6-Morpholin-4-ylpyridine-2-boronic acid

-

- MDL: MFCD09607739

- インチ: InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2

- InChIKey: YONPJFKNMVJHJV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC(=C1)N2CCOCC2)B(O)O

計算された属性

- せいみつぶんしりょう: 208.10200

- どういたいしつりょう: 208.1019224g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.8Ų

じっけんとくせい

- PSA: 65.82000

- LogP: -1.33700

(6-Morpholinopyridin-2-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM134982-1g |

(6-Morpholinopyridin-2-yl)boronic acid |

1310385-04-6 | 95+% | 1g |

$745 | 2021-08-05 | |

| Chemenu | CM134982-1g |

(6-Morpholinopyridin-2-yl)boronic acid |

1310385-04-6 | 95%+ | 1g |

$741 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770334-1g |

(6-Morpholinopyridin-2-yl)boronic acid |

1310385-04-6 | 98% | 1g |

¥6779.00 | 2024-08-09 |

(6-Morpholinopyridin-2-yl)boronic acid 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

1310385-04-6 ((6-Morpholinopyridin-2-yl)boronic acid) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬